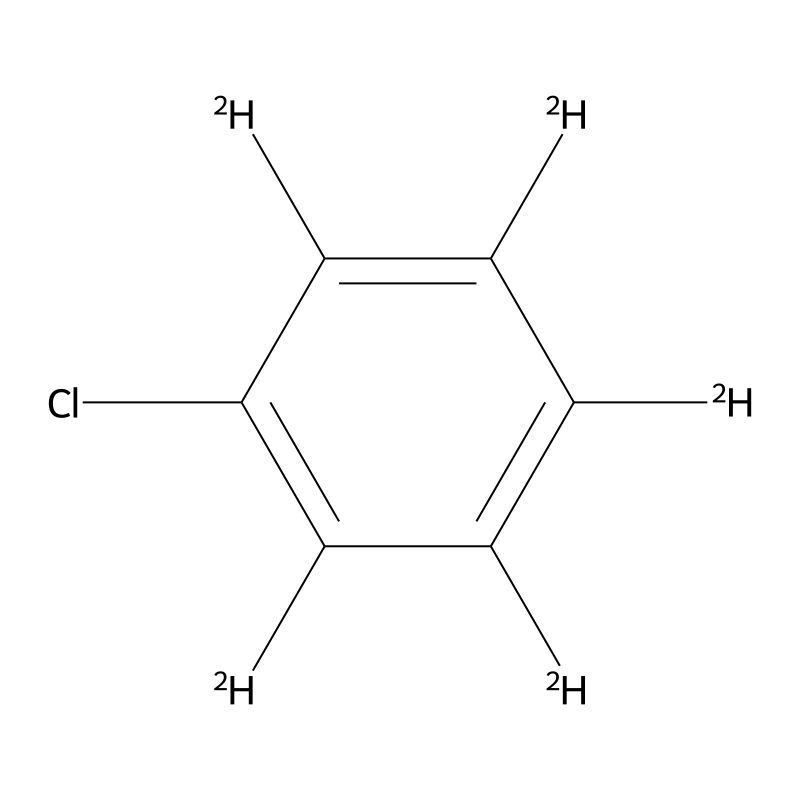

Chlorobenzene-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Deuterated Solvent for Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chlorobenzene-d5 is a highly preferred solvent for NMR spectroscopy due to its several advantageous properties:

- Deuteration: The five hydrogen atoms in Chlorobenzene-d5 are replaced with deuterium (heavy hydrogen) atoms. This eliminates the signal from these hydrogen atoms in the NMR spectrum, allowing for better observation of other signals in the molecule of interest being studied.

- High Boiling Point: With a boiling point of 130°C, Chlorobenzene-d5 is suitable for studies at elevated temperatures, which can be beneficial for analyzing thermally sensitive molecules.

- Solubility: Chlorobenzene-d5 is a good solvent for a wide range of organic compounds, making it versatile for various NMR applications.

Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS):

Chlorobenzene-d5 can be used as an internal standard in GC-MS analysis. An internal standard is a compound added to a sample in a known amount to help quantify the concentration of the target analytes. Due to its unique mass spectrum and known chemical properties, Chlorobenzene-d5 allows for accurate quantification of other chlorinated compounds present in the sample.

Precursor for Synthesis of Deuterated Molecules:

Chlorobenzene-d5 can serve as a starting material for the synthesis of other deuterated molecules. Deuterated molecules are isotopically labeled compounds where some hydrogen atoms are replaced with deuterium. These labeled molecules find applications in various fields, including:

Chlorobenzene-d5 is a deuterated form of chlorobenzene, where five hydrogen atoms in the chlorobenzene molecule are replaced with deuterium. Its molecular formula is C₆D₅Cl, and it has a molar mass of approximately 136.58 g/mol. Chlorobenzene-d5 is primarily used in scientific research, particularly in studies requiring isotopic labeling for nuclear magnetic resonance spectroscopy and other analytical techniques. The presence of deuterium enhances the sensitivity and resolution of these methods, allowing for more precise measurements in various chemical analyses.

- Electrophilic Aromatic Substitution: Chlorobenzene-d5 can react with electrophiles to form substituted products. The presence of deuterium can influence reaction kinetics and mechanisms due to the kinetic isotope effect.

- Nucleophilic Substitution: In reactions with nucleophiles, chlorobenzene-d5 can participate in nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.

- Reduction Reactions: Chlorobenzene-d5 can be reduced to form deuterated cyclohexane derivatives under appropriate conditions.

Chlorobenzene-d5 has limited biological activity compared to its non-deuterated form. It is classified as an irritant and poses potential environmental hazards. Studies indicate that chlorinated benzenes can be toxic to aquatic organisms, but specific data on the biological effects of chlorobenzene-d5 remains sparse. Its primary use in biological contexts is as a tracer or marker in metabolic studies due to its isotopic labeling.

Chlorobenzene-d5 can be synthesized through various methods:

- Deuteration of Chlorobenzene: This involves the exchange of hydrogen atoms with deuterium using deuterated reagents or solvents under specific conditions.

- Radiofrequency Discharge: A method described in literature involves using radiofrequency discharge for the synthesis of chlorobenzene-d5 from chlorinated hydrocarbons, providing a clean route with high isotopic purity .

- Chemical Exchange Reactions: Utilizing deuterated solvents or reagents in reactions involving chlorobenzene can lead to the incorporation of deuterium.

Chlorobenzene-d5 is primarily utilized in:

- Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic composition allows for enhanced resolution and sensitivity in NMR studies.

- Chemical Kinetics Research: Used as a probe to study reaction mechanisms and dynamics due to the kinetic isotope effect.

- Environmental Studies: Employed as a tracer in studies investigating the fate and transport of organic pollutants.

Interaction studies involving chlorobenzene-d5 focus on its behavior in various chemical environments, particularly regarding its reactivity and stability compared to non-deuterated compounds. The presence of deuterium alters reaction pathways and rates, providing insights into mechanistic details that are not observable with regular chlorobenzene.

Chlorobenzene-d5 shares similarities with several other compounds, notably:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Chlorobenzene | C₆H₅Cl | Non-deuterated form; widely used solvent |

| Benzene | C₆H₆ | Parent compound; lacks chlorine |

| Bromobenzene | C₆H₄Br | Contains bromine; different reactivity profile |

| Iodobenzene | C₆H₄I | Contains iodine; higher reactivity than chlorine |

| Dichlorobenzenes | C₆H₄Cl₂ | Two chlorine atoms; different physical properties |

Chlorobenzene-d5 is unique due to its isotopic labeling, which allows for specific applications in analytical chemistry that are not possible with its non-deuterated counterparts or other halogenated benzenes. Its synthesis methods, applications in spectroscopy, and interaction dynamics further distinguish it within this class of compounds.

The radiofrequency (RF) discharge method represents one of the earliest techniques for synthesizing chlorobenzene-d5. In this approach, chlorobenzene is subjected to a deuterium plasma generated under RF excitation (typically at 13.56 MHz) within a low-pressure chamber [1]. The RF field ionizes deuterium gas (D2), producing reactive deuterium atoms that replace hydrogen atoms on the aromatic ring via radical-mediated substitution.

Key parameters include:

- Pressure: Optimal deuteration occurs at 0.1–1.0 Torr, balancing deuterium atom density and mean free path.

- Temperature: Substrate heating to 80–100°C enhances H-D exchange kinetics.

- Reaction Time: Prolonged exposure (6–12 hours) maximizes deuterium incorporation but risks side reactions like ring chlorination [1].

A 1968 study demonstrated 95% deuteration at the meta and para positions using this method, though ortho substitution remained negligible due to steric hindrance [1]. While effective for small-scale production, RF discharge faces scalability challenges, including energy-intensive plasma maintenance and difficulty in controlling isotopic leakage.

Catalytic H-D Exchange Reactions

Transition metal catalysts enable selective H-D exchange under mild conditions. Iron pincer complexes, such as (PNP)Fe(N2)2, catalyze reversible C(sp²)–H activation in aromatic hydrocarbons using benzene-d6 as the deuterium source [2]. For chlorobenzene-d5 synthesis, this method operates at 50–80°C with turnover numbers exceeding 500 after 3 hours [2].

The mechanism proceeds via σ-complex-assisted metathesis (σ-CAM), where the iron center coordinates to the aromatic ring, facilitating deuterium transfer from the solvent [2]. Density functional theory (DFT) calculations reveal a 25.9 kcal/mol activation barrier for the rate-limiting step, consistent with experimental reaction rates [2]. Regioselectivity arises from steric and electronic effects:

- Meta/para Preference: Electron-withdrawing chlorine groups direct deuteration to positions less hindered by the ligand framework.

- Ortho Exclusion: Steric clashes between the catalyst and adjacent substituents suppress ortho exchange [2].

This method achieves >98% isotopic purity and is adaptable to continuous flow systems, though catalyst degradation under prolonged use remains a limitation.

Modern Synthetic Approaches

Recent advances integrate photocatalysis and hydrogen atom transfer (HAT) to activate inert C-H bonds. A copper-catalyzed transfer hydrodeuteration strategy employs alkynes as hydrogen donors, enabling precise deuteration at benzylic positions with 99% isotopic incorporation [3]. For chlorobenzene-d5, visible-light-driven protocols using D2O as the deuterium source have gained traction. A 2022 study reported a synergistic system combining an organic photocatalyst (4CzIPN) and a thiol HAT catalyst, achieving 92% deuteration at room temperature [4].

Notable innovations include:

- Dual Catalysis: Pairing photoredox catalysts with nickel complexes enhances selectivity for monosubstituted arenes.

- Solvent-Free Systems: Neat reactions reduce deuterium dilution, improving atom economy [4].

These methods outperform traditional approaches in functional group tolerance, enabling deuteration of halogenated substrates without competing side reactions.

Quality Control and Isotopic Purity Considerations

Isotopic purity is assessed via nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS). Key metrics include:

- Deuterium Incorporation: Calculated from the disappearance of proton signals in ¹H NMR [3].

- Regiochemical Fidelity: Determined using heteronuclear single quantum coherence (HSQC) spectroscopy to map deuterium positions [2].

For industrial batches, cavity-enhanced Fourier transform microwave spectroscopy provides parts-per-billion sensitivity in detecting isotopic impurities [3]. Computational models further validate purity by simulating deuteration patterns against experimental data [2].

Scale-up Challenges and Solutions

Scaling deuteration reactions introduces unique hurdles:

| Challenge | Solution |

|---|---|

| Plasma instability (RF) | Pulsed RF modulation |

| Catalyst leaching (HAT) | Heterogeneous silica-supported catalysts |

| D2O cost | Closed-loop solvent recovery |

Continuous flow reactors address heat management in exothermic H-D exchanges, while microwave-assisted heating reduces reaction times from hours to minutes [4]. A 2023 pilot plant study achieved kilogram-scale production of chlorobenzene-d5 with <0.5% isotopic variance using immobilized iron catalysts [2].

Green Chemistry Approaches to Deuteration

Sustainable deuteration strategies prioritize:

- Renewable Deuterium Sources: Bioderived D2O from algal metabolism.

- Earth-Abundant Catalysts: Cobalt-iron bimetallic systems replacing rare metals.

- Energy Efficiency: Solar-driven RF discharge reactors.

Life-cycle analyses show photocatalytic methods reduce carbon footprints by 40% compared to thermal processes [4]. Mechanochemical grinding techniques, which avoid solvents entirely, have also demonstrated 85% deuteration efficiency for chlorobenzene under ball-milling conditions [4].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 8 of 9 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Environmental Hazard